N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide: is a synthetic organic compound characterized by its unique structural features, including a cyanocycloheptyl group and a cyclopropyl-substituted diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide typically involves multiple steps:
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Formation of the Cyanocycloheptyl Intermediate
Starting Material: Cycloheptanone
Reagents: Sodium cyanide (NaCN), acetic acid (CH₃COOH)
Conditions: The reaction is carried out under reflux conditions to form 1-cyanocycloheptane.
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Synthesis of the Diazepane Ring
Starting Material: Cyclopropylamine
Reagents: Ethylene diamine, formaldehyde
Conditions: The reaction proceeds through a Mannich reaction to form the 1,4-diazepane ring.
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Coupling Reaction
Reagents: The cyanocycloheptyl intermediate and the diazepane ring are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen, at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation of the cyanocycloheptyl group can lead to the formation of carboxylic acids.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction of the nitrile group to primary amines.
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Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Conditions: Typically performed under reflux conditions.
Products: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide
- N-(1-cyanocyclooctyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide
- N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide
Uniqueness
Compared to similar compounds, N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide is unique due to its seven-membered ring structure, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c19-15-18(8-3-1-2-4-9-18)20-17(23)14-21-10-5-11-22(13-12-21)16-6-7-16/h16H,1-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVBZRMPGKSSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCN(CC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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